3-[(4-Methoxybenzyl)oxy]pyrrolidine

Medicinal chemistry Structure–activity relationships Ligand design

Researchers requiring a 3-substituted pyrrolidine building block with precisely tuned electronic and hydrogen-bonding profiles can source this racemic intermediate directly. Unlike simple 3-(benzyloxy)pyrrolidine analogs, the para-methoxy substituent provides three H-bond acceptor sites and reduces logP by ~0.7 units, addressing multiparameter optimization challenges in lead series with excessive lipophilicity. • Enables direct use in amide coupling, reductive amination, and N-arylation without prior salt neutralization. • Commercial availability of high-purity material eliminates de novo synthesis of the substituted pyrrolidine core, accelerating NK-3 antagonist and GPCR modulator workflows. • Racemic form minimizes initial screening costs; chirally resolved enantiomers available for follow-up studies.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 933759-13-8
Cat. No. B1423971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxybenzyl)oxy]pyrrolidine
CAS933759-13-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2CCNC2
InChIInChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)9-15-12-6-7-13-8-12/h2-5,12-13H,6-9H2,1H3
InChIKeyNWRUVYODKGRQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Methoxybenzyl)oxy]pyrrolidine Procurement Overview


3-[(4-Methoxybenzyl)oxy]pyrrolidine (CAS 933759-13-8) is a racemic 3-substituted pyrrolidine building block bearing a 4-methoxybenzyl ether moiety, with molecular formula C₁₂H₁₇NO₂ and molecular weight 207.27 g/mol . It belongs to the broader class of pyrrolidine derivatives, a privileged scaffold in medicinal chemistry owing to conformational rigidity, three-dimensional shape, and the ability to engage diverse biological targets including GPCRs, ion channels, and enzymes [1]. The compound is supplied commercially as a research chemical with typical purity ≥95% (HPLC) and is catalogued under MDL number MFCD16709433 .

Scaffold
Racemic 4-methoxybenzyl pyrrolidine building block with privileged medicinal chemistry scaffold
Form
Free base, no salt neutralization required for coupling reactions
Application
Fragment-based library synthesis, SAR exploration, and achiral lead generation

Why This Pyrrolidine Cannot Be Replaced by Generic Analogs


The 3-(4-methoxybenzyl)oxy substitution pattern imparts a unique combination of electronic character, hydrogen-bonding capacity, and steric profile that general 3-substituted pyrrolidines do not replicate. The para-methoxy group establishes an electron-donating resonance effect that modulates the electron density of the aromatic ring and consequently alters π–π stacking interactions with protein targets [1]. Crucially, the compound possesses three hydrogen-bond acceptor sites (ether oxygen, methoxy oxygen, pyrrolidine nitrogen) versus only two for the unsubstituted 3-(benzyloxy)pyrrolidine analog (ether oxygen, pyrrolidine nitrogen), creating additional opportunities for target engagement that are absent in simpler benzyloxy variants . Where 3-(benzyloxy)pyrrolidine or 3-alkoxypyrrolidine analogs may suffice for basic scaffold construction, the specific 4-methoxy substitution becomes non-negotiable when downstream structure–activity relationships require precisely tuned lipophilicity, metabolic stability, or receptor-subtype selectivity [2].

  • H-Bond Acceptor Count
    The para-methoxy oxygen adds a third HBA site; 3-(benzyloxy)pyrrolidine analogs provide only two, potentially altering target engagement.
  • Lipophilicity Shift
    The 4-methoxy group measurably reduces lipophilicity versus unsubstituted benzyloxy analogs, shifting solubility and off-target risk profiles.
  • Regioisomer Mismatch
    2- or 3-methoxybenzyl regioisomers lack the patent-validated pharmacophore geometry; limited commercial availability increases procurement risk.

Quantitative Comparator Evidence vs. Closest Analogs


Hydrogen-Bond Acceptor Count vs. Unsubstituted Analog

3-[(4-Methoxybenzyl)oxy]pyrrolidine possesses three hydrogen-bond acceptor (HBA) atoms—the pyrrolidine nitrogen, the benzylic ether oxygen, and the para-methoxy oxygen—whereas its closest unsubstituted comparator, 3-(benzyloxy)pyrrolidine, contains only two HBA atoms (pyrrolidine nitrogen and benzylic ether oxygen) . This difference arises because the benzyl group in the comparator carries no additional heteroatom substituent. In medicinal chemistry campaigns, each additional HBA site expands the potential pharmacophore and can enable key interactions with binding-site residues (e.g., backbone amides, serine hydroxyls, or water networks) that the simpler analog cannot satisfy, directly impacting hit-to-lead progression. The methoxy oxygen also contributes a lone pair capable of participating in charge-transfer or cation–π interactions not available to the unsubstituted benzyl comparator.

HBA Count
Class-level
3 vs 2 H-bond acceptors
Additional acceptor may enable unique polar contacts in target binding sites.
Inferred from structure; no experimental target data.
Medicinal chemistry Structure–activity relationships Ligand design

Predicted Lipophilicity vs. Unsubstituted Analog

The computed XLogP for 3-[(4-methoxybenzyl)oxy]pyrrolidine is approximately 1.3–1.6 (estimated by fragment-based methods), whereas 3-(benzyloxy)pyrrolidine has a predicted XLogP of approximately 2.1–2.3 [1]. The ~0.7 log unit reduction in lipophilicity conferred by the para-methoxy group results in a compound that is roughly 5-fold more hydrophilic than its unsubstituted comparator. This translates to improved aqueous solubility and a reduced likelihood of CYP450 promiscuity, phospholipidosis, or hERG binding—all liabilities associated with excessive lipophilicity in drug-like molecules. For procurement decisions in early drug discovery, this lipophilicity differential means that 3-[(4-methoxybenzyl)oxy]pyrrolidine is the preferred starting scaffold when balancing target potency with favorable ADME properties is required.

Predicted XLogP
Class-level
ΔXLogP ≈ −0.7 (target ~5× more hydrophilic)
Lower lipophilicity may improve solubility and reduce off-target risk.
Computational estimate; no experimental logP available.
ADME Lipophilicity Drug-likeness

Regioisomeric Differentiation: 4-Methoxy vs. Other Substitution Patterns

The position of the methoxy substituent on the benzyl ring critically influences molecular recognition. In published pyrrolidine-based NK-3 receptor antagonist series, the 4-methoxybenzyl substitution pattern has been specifically claimed in patent exemplifications (EP2814822, Hoffmann-La Roche) as part of optimized pharmacophores, whereas the 3-methoxy and 2-methoxy regioisomers were not prioritized, suggesting that para-substitution provides a geometry and electron distribution uniquely compatible with the target binding pocket [1]. Commercial availability data indicate that 3-[(4-methoxybenzyl)oxy]pyrrolidine is offered by multiple reputable suppliers (Sigma-Aldrich, CymitQuimica) at ≥95% purity, while the 3-methoxy and 2-methoxy analogs are primarily available only as hydrochloride salts from specialty vendors, often with limited characterization data . This supply-chain maturity differential reflects the validated utility of the 4-methoxy regioisomer in medicinal chemistry programs.

Regioisomer Preference
Class-level
4-methoxy patented; 2-/3-methoxy limited availability
Para substitution aligns with validated pharmacophore geometry.
Based on patent EP2814822 and vendor survey.
Regioisomer selectivity Receptor pharmacology Structure–activity relationships

Chiral Resolution: Racemic vs. Enantiopure Form

3-[(4-Methoxybenzyl)oxy]pyrrolidine (CAS 933759-13-8) is supplied as a racemic mixture, whereas its (S)-enantiomer is separately catalogued by specialty vendors . The racemate is the appropriate choice for achiral library synthesis or for programs where the absolute stereochemistry of the final target has not yet been established. However, when enantiopure material is required for crystallography, chiral HPLC method development, or asymmetric synthesis, the (S)-enantiomer must be procured specifically. The racemate offers a cost advantage because it avoids chiral separation or asymmetric synthesis steps, yet it retains full structural complexity for SAR exploration. Procurement teams evaluating cost-per-experiment should weigh the racemate's lower price point against the potential need for subsequent chiral resolution.

Chiral Form
Data to verify
Racemate: 30–60% lower cost
Racemate supports cost-efficient achiral library screening.
Pricing varies; verify with suppliers.
Chiral building blocks Enantioselective synthesis Stereochemistry

Optimal Application Scenarios


Fragment-Based and DEL Library Synthesis

When designing pyrrolidine-containing fragments or DEL building blocks, the presence of three hydrogen-bond acceptor sites (vs. two in simpler analogs) provides an additional pharmacophoric point for target engagement. This makes 3-[(4-methoxybenzyl)oxy]pyrrolidine a strategically selected scaffold for library enumeration aimed at targets with extended binding pockets that can accommodate—and benefit from—an extra polar contact [1]. The free base form simplifies coupling chemistry (amide bond formation, reductive amination, N-arylation) without the need for prior neutralization of hydrochloride salts.

Lead Optimization for logP Reduction

For programs where the lead series suffers from excessive lipophilicity (logP > 3), the ~0.7 log unit reduction conferred by the para-methoxy group (relative to unsubstituted benzyloxy analogs) supports improved aqueous solubility and reduced off-target risk while retaining π-stacking capability through the electron-rich aromatic ring [1]. This positions 3-[(4-methoxybenzyl)oxy]pyrrolidine as an attractive intermediate when multiparameter optimization requires simultaneous optimization of potency, solubility, and metabolic stability.

GPCR Antagonist Synthesis with Validated Pharmacophore

The patent literature (e.g., Hoffmann-La Roche EP2814822) specifically exemplifies 4-methoxybenzyl-substituted pyrrolidines as key intermediates for NK-3 receptor antagonists [2]. Research groups pursuing novel GPCR modulators—particularly those targeting the tachykinin receptor family—can accelerate their synthetic workflows by starting from commercially available, high-purity 3-[(4-methoxybenzyl)oxy]pyrrolidine rather than synthesizing the substituted pyrrolidine core de novo.

Cost-Efficient Achiral Library Production

For early-stage hit identification campaigns where the absolute stereochemistry of the biological target has not been determined, the racemic form avoids the cost premium of chiral material while preserving full structural diversity . Once a hit is confirmed, the chirally resolved (S)-enantiomer can be procured for follow-up studies, making the racemate the economically rational choice for initial screening libraries.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Enhanced H-bond acceptor capacity
Target engagement in extended binding pockets
Lead optimization for logP reduction
Lipophilicity control through para-methoxy group
Solubility and metabolic stability profiling
GPCR antagonist synthesis
Patent-validated 4-methoxybenzyl pharmacophore
Synthetic route efficiency and target affinity
Cost-efficient achiral library production
Racemic form without chiral premium
Budget allocation and enantiopure follow-up feasibility
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